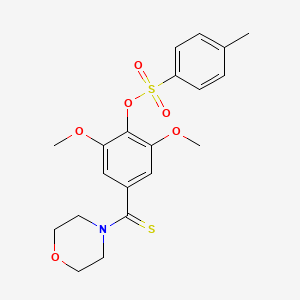![molecular formula C19H20ClN3O3 B4809934 [4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B4809934.png)
[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
概要
説明
[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone: is a complex organic compound featuring a piperazine ring substituted with a 3-chloro-2-methylphenyl group and a 2-methyl-3-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chloro-2-methylphenyl Group: The piperazine core is then reacted with 3-chloro-2-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chloro-2-methylphenyl group.
Introduction of 2-Methyl-3-nitrophenyl Group: The final step involves the reaction of the intermediate with 2-methyl-3-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine:
- Potential applications in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of [4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the nitro and chloro groups may influence its binding affinity and specificity.
類似化合物との比較
[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone: can be compared to other piperazine derivatives such as:
Uniqueness:
- The specific substitution pattern of the 3-chloro-2-methylphenyl and 2-methyl-3-nitrophenyl groups imparts unique chemical and biological properties to the compound, distinguishing it from other piperazine derivatives.
特性
IUPAC Name |
[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-15(5-3-8-18(13)23(25)26)19(24)22-11-9-21(10-12-22)17-7-4-6-16(20)14(17)2/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLVQFHBSHOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4809852.png)
![[1-(2-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4809855.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4809862.png)
![(E)-3-(3-nitrophenyl)-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B4809870.png)
![2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4809886.png)
![N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4809893.png)
![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4809904.png)

![2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide](/img/structure/B4809919.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4809922.png)
![3,5-DIMETHYL-4-[(3-METHYLPIPERIDINO)SULFONYL]ISOXAZOLE](/img/structure/B4809929.png)
![6-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4809935.png)

![5-{3-chloro-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4809956.png)
